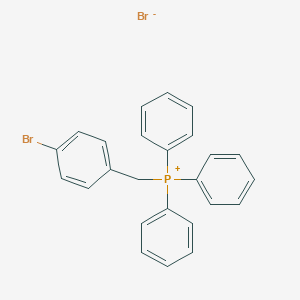

Bromuro de (4-Bromobencil)Trifenilfosfonio

Descripción general

Descripción

Synthesis Analysis

The compound (4-Bromobenzyl)Triphenylphosphonium Bromide is synthesized through the reaction of triphenylphosphine with p-bromobenzyl bromide. This process involves weak interactions between chlorine atoms of CH2Cl2 molecules and the bromine bonded in the cation, leading to the formation of Br- anions and [(p-Br-C6H4-CH2)P(C6H5)3]+ cations with a slightly irregular tetrahedral geometry around the P atom (Vogt, Wulff-molder, & Meisel, 1996).

Molecular Structure Analysis

The molecular structure of (4-Bromobenzyl)Triphenylphosphonium Bromide has been determined through X-ray crystallography, revealing its distinct features. The structure consists of Br- anions and [(p-Br-C6H4-CH2)P(C6H5)3]+ cations, with a slightly irregular tetrahedral geometry around the P atom. The compound exists in different forms, with variations in the arrangement of bromine anions and cations, demonstrating the flexibility of its molecular structure (Vogt, Wulff-molder, & Meisel, 1996).

Chemical Reactions and Properties

This compound participates in various chemical reactions, demonstrating its versatility in organic synthesis. For instance, it has been used in the synthesis of 2-substituted indoles through reactions with aromatic aldehydes under microwave-assisted conditions, highlighting its reactivity and utility in facilitating complex organic transformations (Kraus & Guo, 2008).

Physical Properties Analysis

The physical properties of (4-Bromobenzyl)Triphenylphosphonium Bromide, such as its crystal structure and morphology, have been extensively studied. These studies reveal the compound's stability and structural characteristics under various conditions, contributing to our understanding of its behavior in different environments and its applications in materials science and engineering (Vogt, Wulff-molder, & Meisel, 1996).

Chemical Properties Analysis

The chemical properties of (4-Bromobenzyl)Triphenylphosphonium Bromide, including its reactivity with other compounds and its role in synthetic pathways, are crucial for its application in organic synthesis. It acts as a key intermediate in the formation of complex molecules, demonstrating its importance in the field of organic chemistry (Kraus & Guo, 2008).

Aplicaciones Científicas De Investigación

- Bromuro de (4-Bromobencil)Trifenilfosfonio exhibe fototoxicidad cuando se expone a la luz. Los investigadores han explorado su potencial como fotosensibilizador en PDT, un método de tratamiento del cáncer. Al acumularse selectivamente en las células tumorales y generar especies reactivas de oxígeno tras la activación por la luz, puede provocar la muerte de las células tumorales sin afectar al tejido sano .

- La porción trifenilfosfonio (TPP) de este compuesto permite la orientación mitocondrial. Los investigadores lo han utilizado para entregar agentes terapéuticos específicamente a las mitocondrias. Este enfoque específico ofrece posibilidades para tratar enfermedades relacionadas con la disfunción mitocondrial, como los trastornos neurodegenerativos y las afecciones cardiovasculares .

- Los estudios han investigado la actividad antimicrobiana de This compound. Su naturaleza catiónica le permite interrumpir las membranas celulares bacterianas, lo que lo convierte en un posible candidato para revestimientos antimicrobianos, apósitos para heridas o desinfectantes .

- Las propiedades redox de este compuesto lo hacen adecuado para aplicaciones de detección electroquímica. Los investigadores han explorado su uso como modificador de electrodos para mejorar la sensibilidad y la selectividad de los sensores para detectar analitos como neurotransmisores, metales pesados o contaminantes ambientales .

- El grupo bromobencilo de este compuesto puede servir como componente funcional en los OLED. Los investigadores han investigado sus propiedades luminiscentes, lo que podría contribuir al desarrollo de dispositivos electrónicos orgánicos eficientes .

- This compound se ha incorporado a los MOF. Estos materiales porosos exhiben propiedades ajustables y encuentran aplicaciones en almacenamiento de gas, catálisis y administración de fármacos. La presencia del grupo bromobencilo puede influir en la estabilidad del MOF y las interacciones con las moléculas huésped .

Terapia Fotodinámica (PDT)

Orientación Mitocondrial

Propiedades Antimicrobianas

Sensores Electroquímicos

Diodos Orgánicos Emisores de Luz (OLED)

Marcos Metal-Orgánicos (MOF)

Estas aplicaciones destacan la versatilidad de This compound en diferentes ámbitos científicos. Los investigadores continúan explorando su potencial en áreas novedosas, lo que lo convierte en un compuesto intrigante para futuras investigaciones . ¡Si desea obtener información más detallada sobre alguna aplicación específica, no dude en preguntar!

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that the compound has a positive charge, with free bromide ions acting as counter anions .

Mode of Action

The compound’s structure, which includes a (4-bromobenzyl)triphenylphosphonium (4BTP) molecule, one bromide ion, and one ethanol molecule , suggests that it may interact with its targets through ionic interactions.

Biochemical Pathways

It’s known that 4-bromobenzyl bromide can be converted to 4-bromobenzoic acid using oxone , indicating that it may participate in oxidation reactions.

Pharmacokinetics

The compound’s solubility in methanol suggests that it may have some degree of bioavailability.

Propiedades

IUPAC Name |

(4-bromophenyl)methyl-triphenylphosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21BrP.BrH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQJYKXVQABPCRA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)Br)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21Br2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369263 | |

| Record name | (4-Bromobenzyl)Triphenylphosphonium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51044-13-4 | |

| Record name | (4-Bromobenzyl)Triphenylphosphonium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Bromobenzyl)triphenylphosphonium Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

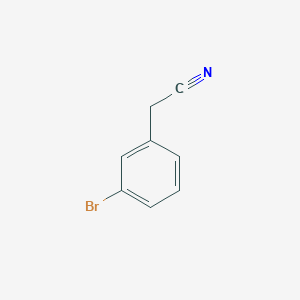

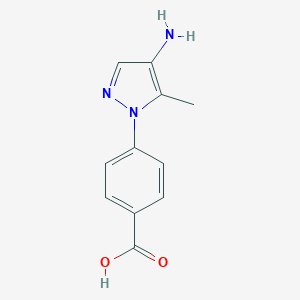

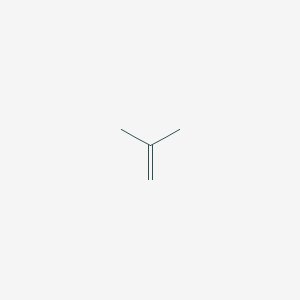

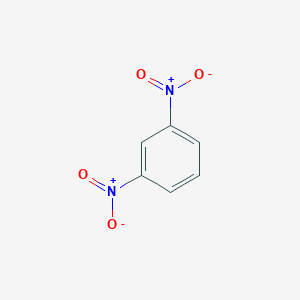

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the crystal structure of (4-bromobenzyl)triphenylphosphonium bromide ethanol solvate?

A1: (4-Bromobenzyl)triphenylphosphonium bromide ethanol solvate crystallizes in the orthorhombic system, specifically in the space group Pccn (no. 56). The unit cell dimensions are as follows: a = 20.173(5) Å, b = 12.224(3) Å, and c = 18.858(5) Å. The unit cell volume (V) is 4650.2(19) Å3, and it contains four molecules (Z = 4). []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2S,3S,4S,5S,9R,12S)-5,12-Dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadec-7-ene-2,4-dicarboxylic acid](/img/structure/B52868.png)

![(E)-6-[1-hydroxy-6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid](/img/structure/B52881.png)